tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate
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Overview
Description
tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate: is an organic compound with the molecular formula C11H21NO6 . It is known for its applications in organic synthesis and as an intermediate in the preparation of various functional materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the condensation of 2-aminoethanol and tert-butyl chloroformate to form 2-(tert-butoxycarbonylamino)ethanol.
Step 2: This intermediate is then reacted with ethylene glycol to produce 2-[2-(tert-butoxycarbonylamino)ethoxy]ethanol.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of functional polymers and materials.
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
- Applied in the development of drug delivery systems.
Medicine:
- Serves as a precursor in the synthesis of pharmaceutical compounds.
- Investigated for its potential therapeutic properties.
Industry:
- Used in the production of specialty chemicals and materials.
- Applied in the formulation of advanced coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of stable adducts.
Comparison with Similar Compounds
- tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate
- tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-12-oate
- tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-11-oate
Comparison:
- Uniqueness: tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds.
- Reactivity: The presence of the tert-butyl group and the specific arrangement of functional groups contribute to its unique reactivity in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its role in the synthesis of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C16H31NO6 |
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Molecular Weight |
333.42 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H31NO6/c1-15(2,3)22-13(18)7-9-20-11-12-21-10-8-17-14(19)23-16(4,5)6/h7-12H2,1-6H3,(H,17,19) |
InChI Key |
FOQBHBNSJSVLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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